molecular formula C18H15F3N2O4S B11414313 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11414313
M. Wt: 412.4 g/mol
InChI Key: SFRYTXAAGAATGV-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzothiazepine core with a dioxido and oxo functional group, and an acetamide group attached to a trifluoromethyl-substituted phenyl ring

Preparation Methods

The synthesis of 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazepine core, followed by the introduction of the dioxido and oxo functional groups. The final step involves the attachment of the acetamide group to the trifluoromethyl-substituted phenyl ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield amines or alcohols .

Scientific Research Applications

2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as a potential therapeutic agent due to its ability to modulate specific biological targets. In materials science, the compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and conductivity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazepine core is known to interact with certain protein targets, leading to modulation of their activity. The presence of the trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

When compared to other benzothiazepine derivatives, 2-(1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include other benzothiazepine derivatives with different substituents, such as 4-oxo-3,4-dihydro-1,2,3-benzotriazines and 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. These compounds share some structural similarities but differ in their specific functional groups and resulting properties .

Properties

Molecular Formula

C18H15F3N2O4S

Molecular Weight

412.4 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-2-(1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C18H15F3N2O4S/c19-18(20,21)12-5-7-13(8-6-12)22-16(24)11-23-14-3-1-2-4-15(14)28(26,27)10-9-17(23)25/h1-8H,9-11H2,(H,22,24)

InChI Key

SFRYTXAAGAATGV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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